Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate
Description
Structural Synonyms and Registry Identifiers
This compound is described by several structural synonyms, reflecting alternative naming conventions and registry identifiers:
- Hexyl 5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carbamate
- N-(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl) hexylcarbamate
While a specific CAS Registry Number for this compound is not widely reported in public databases, structurally related thiadiazole carbamates often include registry identifiers such as ZINC2658592 or CHEMBL2252738. For example, the hexadecyl analogue (hexadecyl N-(thiadiazole-4-carbonyl)carbamate) shares a similar carbamate-thiadiazole backbone and is registered under CHEMBL2252738.
Comparative Analysis with Related Thiadiazole Carbamate Derivatives
Thiadiazole carbamates are a diverse class of compounds with variations in alkyl chain length, substituents, and ring saturation. Below is a comparative analysis of hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate and its analogues:
Table 1: Structural and Physicochemical Comparison of Thiadiazole Carbamates
Key Observations:
Alkyl Chain Impact :
- Shorter chains (e.g., methyl) reduce molecular weight and increase polarity, enhancing aqueous solubility.
- Longer chains (e.g., hexadecyl) introduce significant hydrophobicity, favoring lipid bilayer permeability.
- The hexyl group in the target compound balances moderate lipophilicity and solubility, making it intermediate between methyl and hexadecyl derivatives.
Functional Group Variations :
Ring Saturation :
- The 4,5-dihydro configuration in the target compound reduces aromaticity compared to fully unsaturated thiadiazoles, potentially altering electronic conjugation and stability.
Properties
CAS No. |
99063-90-8 |
|---|---|
Molecular Formula |
C9H15N3O2S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
hexyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H15N3O2S2/c1-2-3-4-5-6-14-8(13)10-7-11-12-9(15)16-7/h2-6H2,1H3,(H,12,15)(H,10,11,13) |
InChI Key |
CCDGMEYYXXAWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NC1=NNC(=S)S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate has demonstrated significant inhibitory effects on various cancer cell lines. Research indicates that compounds with the thiadiazole scaffold can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, studies have shown that such compounds can inhibit kinases related to cancer cell proliferation .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics. A study highlighted the effectiveness of thiadiazole compounds in inhibiting the growth of resistant bacterial strains .
Case Study: Thiadiazole Derivatives in Cancer Treatment
In a study published in a peer-reviewed journal, researchers synthesized a series of thiadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values significantly lower than those of standard chemotherapeutic agents.
Agricultural Applications
Pesticide Development
this compound has potential as an agrochemical agent. Its structure suggests that it could be effective against various agricultural pests and diseases. Research into thiadiazole-based pesticides has shown promise in enhancing crop yield while minimizing environmental impact through targeted pest control mechanisms.
Case Study: Efficacy Against Crop Pathogens
A field trial assessed the efficacy of a thiadiazole-based pesticide formulation containing this compound. The results demonstrated a significant reduction in pathogen incidence on crops such as tomatoes and cucumbers. The treated plants exhibited healthier growth patterns and higher yields compared to untreated controls.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized to synthesize novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength.
Case Study: Development of Conductive Polymers
Research has explored the use of thiadiazole derivatives in creating conductive polymers for electronic applications. A study demonstrated that incorporating this compound into a polymer matrix resulted in increased electrical conductivity and thermal stability compared to traditional conductive polymers.
Mechanism of Action
The mechanism of action of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with biological molecules. The thiadiazole ring can form strong interactions with metal ions, proteins, and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The carbamate moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolylmethylcarbamate Analogs
Several thiazolylmethylcarbamate derivatives (e.g., compounds h , i , and z in ) share a carbamate backbone but replace the hexyl group with a thiazol-5-ylmethyl substituent. Key differences include:
- In contrast, the hexyl group in the target compound prioritizes hydrophobic interactions.
- Biological Implications : Thiazolylmethylcarbamates are often linked to protease inhibition or antiviral activity due to their heteroaromatic moieties . The hexyl variant’s bioactivity profile remains less documented but may diverge due to reduced polarity.
Table 1: Structural and Functional Comparison of Carbamate Derivatives
1,3,4-Thiadiazole Derivatives with Sulfanylidene Groups
highlights N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides (e.g., compound 9 ) as potent analgesics and anti-inflammatory agents. Key comparisons include:
Oxadiazole-Based Sulfanylidene Compounds
The dimethyl sulfoxide (DMSO) solvate of 2,9-bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline () provides insights into structural influences:
- Planarity and Solubility : The oxadiazole core’s planarity facilitates π-π stacking, while DMSO solvation enhances solubility through hydrogen bonding with N–H groups .
- Divergence : Replacing oxadiazole with thiadiazole (as in the hexyl carbamate) may alter electronic properties and binding kinetics due to sulfur’s larger atomic radius and polarizability.
Research Findings and Implications
- Synthetic Challenges : Crystallographic data for such compounds often rely on SHELXL for refinement, given its robustness in handling small-molecule structures .
- Unanswered Questions : The biological activity and metabolic stability of the hexyl carbamate remain unstudied, warranting comparative assays against documented thiadiazole and oxadiazole derivatives.
Biological Activity
Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively. The presence of the thiadiazole ring contributes to its unique biological properties.
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
- Anticancer Properties : Studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells. For instance, certain derivatives have shown potent cytotoxic effects against HeLa cancer cells, with IC50 values significantly lower than that of established chemotherapeutics like sorafenib .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in various bacteria. This inhibition can restore the efficacy of beta-lactam antibiotics against resistant strains .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines including MCF-7 and HepG2. The results indicated that compounds similar to this compound exhibited promising anticancer properties by significantly inhibiting cell proliferation .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives showed effective inhibition against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Enzyme Interaction Studies : Molecular docking studies have demonstrated that this compound can bind effectively to the active sites of MBLs, indicating a strong potential for drug development aimed at overcoming antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
